N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroacetyl)amino]Benzamide
説明
Structural Overview
This compound features a benzamide core substituted with:
- A 1H-indazol-3-yl group modified with a 3,5-difluorophenylmethyl moiety at position 3.
- A 4-methylpiperazinyl group at position 4 of the benzamide.
- A tetrahydro-2H-pyran-4-yl group linked via a trifluoroacetylated amino group at position 2.
Synthesis The synthesis involves coupling 5-(3,5-difluorobenzyl)-1H-indazol-3-ylamine with 4-(4-methyl-piperazin-1-yl)-2-[(tetrahydro-pyran-4-yl)-(2,2,2-trifluoro-acetyl)-amino]-benzoic acyl chloride, followed by deprotection using an organic base at high temperature .
特性
分子式 |
C33H33F5N6O3 |
|---|---|
分子量 |
656.6 g/mol |
IUPAC名 |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C33H33F5N6O3/c1-42-8-10-43(11-9-42)25-3-4-26(29(19-25)44(32(46)33(36,37)38)24-6-12-47-13-7-24)31(45)39-30-27-17-20(2-5-28(27)40-41-30)14-21-15-22(34)18-23(35)16-21/h2-5,15-19,24H,6-14H2,1H3,(H2,39,40,41,45) |
InChIキー |
DAXQEJSQDHWUGJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)N(C6CCOCC6)C(=O)C(F)(F)F |
製品の起源 |
United States |
類似化合物との比較
Physicochemical Properties
- Molecular Formula : C₃₁H₃₄F₂N₆O₂
- Molecular Weight : 560.64 g/mol
- Storage : Stable under inert atmosphere at 2–8°C .
Therapeutic Relevance
The compound is designed to treat diseases caused by deregulated protein kinase activity, likely due to its structural resemblance to kinase inhibitors targeting ATP-binding pockets .
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
| Feature | Target Compound | Common Kinase Inhibitors |
|---|---|---|
| Heterocyclic Core | 1H-Indazole (enhances binding to kinase hinge regions) | Axitinib (indazole-based VEGFR inhibitor) |
| Substituent at Position 4 | 4-Methylpiperazinyl (improves solubility and pharmacokinetics) | Imatinib (piperazine-containing BCR-ABL inhibitor) |
| Fluorinated Groups | 3,5-Difluorophenyl and trifluoroacetyl (enhance metabolic stability and lipophilicity) | Sorafenib (trifluoromethyl group in structure) |
Research Findings and Limitations
- Efficacy : Preclinical studies suggest potent kinase inhibition, but in vivo data are lacking in the provided evidence.
- Stability : The trifluoroacetyl group may confer resistance to enzymatic degradation, though this requires validation .
- Knowledge Gaps: Direct comparisons with structurally similar kinase inhibitors (e.g., midostaurin or ponatinib) are absent in the evidence, limiting mechanistic insights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
